molecular formula C13H17NO2 B2789608 4-Amino-3-(4-cyclopropylphenyl)butanoic acid CAS No. 1517734-77-8

4-Amino-3-(4-cyclopropylphenyl)butanoic acid

Cat. No.: B2789608
CAS No.: 1517734-77-8
M. Wt: 219.284
InChI Key: HBOPYVWRMYBFKO-UHFFFAOYSA-N
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Description

4-Amino-3-(4-cyclopropylphenyl)butanoic acid is a substituted butanoic acid derivative featuring a cyclopropyl group at the para position of the phenyl ring attached to carbon 3 of the butanoic acid backbone. This compound is structurally related to pharmacologically active amino acids and is primarily utilized in research settings, though its exact applications remain under investigation.

Properties

IUPAC Name

4-amino-3-(4-cyclopropylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c14-8-12(7-13(15)16)11-5-3-10(4-6-11)9-1-2-9/h3-6,9,12H,1-2,7-8,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOPYVWRMYBFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-cyclopropylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclopropylphenyl intermediate: This step involves the cyclopropanation of a suitable phenyl precursor.

    Introduction of the butanoic acid moiety: The cyclopropylphenyl intermediate is then subjected to a reaction with a butanoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-cyclopropylphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Amino-3-(4-cyclopropylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-cyclopropylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the cyclopropyl-substituted phenyl ring are key functional groups that contribute to its biological activity. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent Key Features
This compound C₁₃H₁₅NO₂* 217.27* 4-cyclopropylphenyl Bulky cyclopropyl group enhances steric hindrance; potential lipophilicity
4-Amino-3-(4-methylphenyl)butanoic acid C₁₁H₁₅NO₂ 193.246 4-methylphenyl Methyl group increases hydrophobicity; intermediate in organic synthesis
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid C₁₀H₁₂FNO₂ 197.21 4-fluorophenyl Electronegative fluorine enhances receptor binding; enantiomer-specific activity
4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen) C₁₀H₁₁ClNO₂ 213.65 4-chlorophenyl Chlorine increases molecular weight; used as a muscle relaxant with strict enantiomer purity (≥99% ee)

*Estimated based on structural analogs.

Physicochemical Properties

  • Solubility: Baclofen exhibits moderate water solubility, influenced by pH and crystallinity . Fluorinated analogs (e.g., C₁₀H₁₂FNO₂) may show improved solubility in organic solvents due to fluorine’s polarity . The cyclopropyl derivative’s solubility is expected to be lower than methyl-substituted analogs due to increased hydrophobicity.
  • Stability :

    • Baclofen derivatives require controlled crystallization (e.g., neutralizing crystallization at pH 3–9) to achieve stable polymorphs .
    • Fluoro- and cyclopropyl-substituted compounds likely demand stringent storage conditions (e.g., -20°C for powders) to prevent degradation .

Biological Activity

4-Amino-3-(4-cyclopropylphenyl)butanoic acid (CAS No. 1517734-77-8) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Amino group : Contributes to hydrogen bonding with biological macromolecules.
  • Cyclopropylphenyl group : Engages in hydrophobic interactions, potentially influencing receptor binding and enzyme activity.
  • Butanoic acid moiety : Provides acidic properties that may affect solubility and reactivity.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. Key findings include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, which is crucial for drug development aimed at diseases where enzyme activity is dysregulated.
  • Receptor Binding : Its ability to bind to receptors suggests potential applications in modulating physiological responses.

Table 1: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
4-Amino-3-(4-fluorophenyl)butanoic acid hydrochlorideC10H12FNO2Contains a fluorophenyl group instead of cyclopropyl
4-Amino-3-(2-cyclopropylphenyl)butanoic acidC12H15NO2Different position for the cyclopropyl group
4-Amino-3-(cyclohexyl)butanoic acidC12H17NO2Features a cyclohexane ring instead of cyclopropane

The biological effects of this compound are likely mediated through several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing specificity and affinity.
  • Hydrophobic Interactions : The cyclopropylphenyl moiety facilitates interactions with lipid membranes or hydrophobic pockets in proteins, influencing protein conformation and function.

Case Studies

Research has demonstrated the compound's potential in various applications:

  • Antitumor Activity : A study indicated that derivatives of butanoic acids exhibit significant antitumor properties, suggesting similar potential for this compound in cancer treatment .
  • Neuroprotective Effects : Investigations into compounds with similar structures have shown neuroprotective activities, indicating that this compound may also offer benefits in neurodegenerative conditions .

Future Directions

Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas of exploration include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
  • Structure-Activity Relationship (SAR) : To identify key structural features that enhance biological activity.

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